molecular formula C12H11NOS B3039422 N-Benzylthiophene-3-carboxamide CAS No. 1048915-76-9

N-Benzylthiophene-3-carboxamide

Cat. No.: B3039422
CAS No.: 1048915-76-9
M. Wt: 217.29 g/mol
InChI Key: XOKGTSIZQGDDIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

N-Benzylthiophene-3-carboxamide has a molecular formula of C12H11NOS. The molecular weight is 217.29 g/mol. Detailed structural analysis can be performed using techniques like NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Chemical Transformations and Synthesis

N-Benzylthiophene-3-carboxamide and its derivatives have been studied for their utility in chemical transformations. Clayden et al. (2004) demonstrated that thiophene-3-carboxamides with benzyl substituents undergo dearomatising cyclisation, leading to the formation of various cyclic compounds like pyrrolinones, azepinones, and azepinothiophenes (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Antiviral Research

In the field of antiviral research, Pan et al. (2015) synthesized a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues as inhibitors of human enterovirus 71. These compounds demonstrated significant in vitro antiviral activity, highlighting the potential of this compound derivatives in antiviral drug development (Pan, Han, Sun, Wu, Lin, Tien, Zhou, & Wu, 2015).

Antihyperlipidemic Activity

Al-qirim et al. (2012) and Shattat et al. (2010) have explored the potential of this compound derivatives in the treatment of hyperlipidemia. Their studies indicated that these compounds exhibit lipid-lowering effects in experimental models, suggesting their utility in the management of hyperlipidemia and related cardiovascular diseases (Al-qirim, Shattat, Sweidan, El‐Huneidi, Sheikha, Khalaf, & Hikmat, 2012); (Shattat, Al-Qirim, Al-Hiari, Sheikha, Al-qirim, El‐Huneidi, & Shahwan, 2010).

Fluorescence Quenching Studies

Patil et al. (2013) conducted fluorescence quenching studies on a carboxamide derivative, investigating its interaction with aniline and carbon tetrachloride in various solvents. This research enhances understanding of the photophysical properties of these compounds (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).

Biological Activity Prediction and Optimization

Chiriapkin et al. (2021) focused on predicting, optimizing synthesis conditions, and developing methods for analyzing pharmacologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Their work contributes to medical chemistry and pharmaceutical science, providing insights into the structure-activity relationship of these compounds (Chiriapkin, Kodonidi, & Larsky, 2021).

Properties

IUPAC Name

N-benzylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKGTSIZQGDDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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